ホパンテ酸カルシウム

概要

説明

タロキシミンは、呼吸興奮作用と気管支拡張作用で知られる新規フタラジンアナログです。 その化学名は、1-ヒドロキシイミノ-4(2-ジメチルアミノエトキシ)-1,2-ジヒドロフタラジンモノハイドロクロリドモノハイドレートです 。 タロキシミンは、呼吸を刺激し、モルヒネによる呼吸抑制効果を打ち消す能力について研究されています .

科学的研究の応用

Pharmacological Properties

Calcium hopantenate is primarily recognized for its nootropic and anticonvulsant properties. It acts as a central nervous system depressant and has been shown to enhance cognitive functions such as memory and learning without the risk of addiction or withdrawal symptoms. Its unique pharmacological profile includes:

- Nootropic effects : Enhances cognitive functions.

- Anticonvulsant effects : Useful in managing epilepsy.

- Mild activating effects : Increases alertness without overstimulation .

Therapeutic Applications

Calcium hopantenate is utilized in various therapeutic contexts:

- Neurological Disorders : It is administered for conditions such as cerebral palsy, attention deficit disorders, and mild mental retardation. Its ability to enhance glucose metabolism in the brain supports its use in these applications .

- Adrenal Function : Studies have shown that calcium hopantenate influences the release of thyrotropin-releasing hormone (TRH) from the adrenal gland, indicating potential applications in managing adrenal fatigue and related disorders .

- Neurodegenerative Diseases : It serves as a model compound in research related to pantothenate kinase-associated neurodegeneration (PKAN), providing insights into CoA metabolism and potential therapeutic strategies for genetic disorders linked to CoA deficiencies .

Case Studies and Research Findings

Several studies have documented the effects and applications of calcium hopantenate:

- Cognitive Enhancement Study : A study demonstrated that calcium hopantenate improved memory retention in subjects with cognitive impairments, supporting its nootropic claims.

- Epilepsy Management : Clinical trials indicated that patients receiving calcium hopantenate experienced reduced seizure frequency compared to control groups, reinforcing its anticonvulsant properties.

- Adrenal Hormone Release : Research investigating the impact of calcium hopantenate on TRH release revealed significant alterations in hormone levels, suggesting its utility in treating adrenal dysfunctions .

Comparative Data Table

作用機序

タロキシミンは、末梢化学受容体を刺激することにより、呼吸の増加をもたらします。また、中枢神経系にも作用し、モルヒネによる抑制効果を打ち消します。 これに関与する分子標的と経路には、脳の呼吸中枢の活性化と神経伝達物質の放出の調節が含まれます .

生化学分析

Biochemical Properties

The neurotropic effect of Calcium hopantenate may occur as a result of binding with δ and κ opioid receptors, modulating acetylcholine secretion, and interacting with dopamine receptors . The compound interacts with these enzymes and proteins, influencing biochemical reactions within the body .

Cellular Effects

Calcium hopantenate influences cell function by modulating acetylcholine secretion and interacting with dopamine receptors . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Calcium hopantenate exerts its effects through binding interactions with δ and κ opioid receptors and dopamine receptors . These interactions can lead to changes in gene expression and potentially influence enzyme activation or inhibition .

Metabolic Pathways

Calcium hopantenate is involved in several metabolic pathways, potentially interacting with various enzymes or cofactors

準備方法

タロキシミンは、フタラジン核を含む一連の化学反応によって合成されます。 反応条件には通常、目的の生成物を得るために特定の試薬と触媒の使用が含まれます。 工業的な生産方法は、これらの反応をスケールアップして、より大量のタロキシミンを製造することが含まれます .

化学反応の分析

タロキシミンは、以下を含むさまざまな化学反応を起こします。

酸化: タロキシミンは、フタラジノン誘導体を形成するために酸化されることがあります。

還元: 還元反応は、脱メチル化タロキシミンを形成する可能性があります。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 これらの反応から生成される主要な生成物には、フタラジノン、脱メチル化タロキシミン、およびその他の置換誘導体があります .

類似化合物との比較

タロキシミンは、その特定の化学構造と作用機序により、他の呼吸興奮薬や気管支拡張薬とは異なっています。類似の化合物には以下が含まれます。

アミノフィリン: 化学構造が異なるが、同様の効果を持つ気管支拡張薬。

ベメグライド: 異なる作用機序を持つ呼吸興奮薬。

ニケタミド: 独特の薬理作用を持つ別の呼吸興奮薬.

タロキシミンの独自性は、呼吸興奮薬と気管支拡張薬の両方の作用を併せ持つ点にあり、研究や潜在的な治療用途にとって貴重な化合物となっています .

生物活性

Calcium hopantenate (HoPan) is a synthetic derivative of pantothenic acid, primarily known for its role as a modulator of coenzyme A (CoA) levels. Its biological activity has garnered attention due to its potential therapeutic applications and adverse effects, particularly in neurodegenerative conditions and metabolic disorders. This article delves into the biological activity of calcium hopantenate, supported by research findings, case studies, and data tables.

Calcium hopantenate is recognized for its complex interaction with the CoA biosynthetic pathway. Initially thought to inhibit pantothenate kinase (PanK), recent studies indicate that HoPan must first be phosphorylated by PanK to exert its inhibitory effects on phosphopantothenoylcysteine synthetase (PPCS), the subsequent enzyme in the CoA synthesis pathway. This phosphorylation results in the formation of P-HoPan, which acts as a competitive inhibitor of PPCS, thereby reducing CoA levels in cells .

Key Findings:

- Inhibition of PPCS : P-HoPan inhibits PPCS with an average value of 13.4 ± 3.6 μM for human PPCS and 20.9 ± 1.1 μM for fruit fly PPCS, indicating moderate potency as a competitive inhibitor .

- Toxicity and Reversal : High doses of HoPan (100 μg/g/day) were lethal in animal models when administered without supplemental pantothenic acid, highlighting its toxicity linked to CoA depletion, which was reversible with pantothenic acid co-administration .

Clinical Implications and Case Studies

Calcium hopantenate has been used in Japan for various neurological disorders; however, it has also been associated with severe adverse effects.

Reye's-like Syndrome:

A significant concern regarding calcium hopantenate is its association with Reye's-like syndrome in pediatric patients. Between 1983 and 1985, eleven children treated with calcium hopantenate developed this syndrome, resulting in several fatalities. The symptoms correlated with prolonged use (up to 15 months) and varying dosages (0.5 to 3 g per day). In one reported case, low serum levels of pantothenic acid were found in a patient who developed the syndrome after long-term treatment .

Neurotransmitter Effects:

In animal studies, calcium hopantenate has been shown to influence neurotransmitter levels significantly. For instance, administration of 1000 mg/kg led to increased striatal dopamine levels without affecting metabolites like DOPAC and HVA . This suggests potential applications in treating conditions characterized by dopaminergic dysregulation.

Summary of Biological Activities

特性

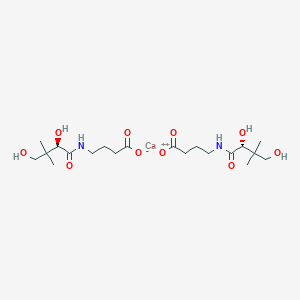

IUPAC Name |

calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H19NO5.Ca/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);/q;;+2/p-2/t2*8-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXZVDMCQPLHIY-QXGOIDDHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36CaN2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046653 | |

| Record name | Calcium hopantenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17097-76-6 | |

| Record name | Calcium hopantenate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017097766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hopantenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM HOPANTENATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK8EOC1M6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。